trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid
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Overview
Description
trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid: is a compound of interest in various fields of chemistry and biology. This compound features a cyclohexane ring substituted with a benzyloxycarbonyl-amino group and a carboxylic acid group, making it a versatile molecule for synthetic and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid typically involves the protection of amino groups and the introduction of carboxylic acid functionalities. One common method includes the reaction of cyclohexylamine with benzyloxycarbonyl chloride to form the benzyloxycarbonyl-protected amine. This intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar protection and carboxylation strategies. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under specific conditions.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxycarbonyl oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Chemistry: In chemistry, trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its benzyloxycarbonyl group serves as a protective group for amino acids in peptide synthesis .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The carboxylic acid group can be modified to enhance drug solubility and bioavailability .
Industry: Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during chemical reactions, preventing unwanted side reactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
trans-1-(Benzyloxycarbonyl-amino)-4-aminomethylcyclohexane hydrochloride: This compound shares the benzyloxycarbonyl-amino group but differs in the position and type of additional substituents.
trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the cyclohexane ring.
Uniqueness: The unique combination of the benzyloxycarbonyl-amino group and the carboxylic acid group in trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and serve as a building block for complex molecules highlights its importance in research and industry .
Properties
IUPAC Name |
(1S,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJMLWMATNCSIS-STQMWFEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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